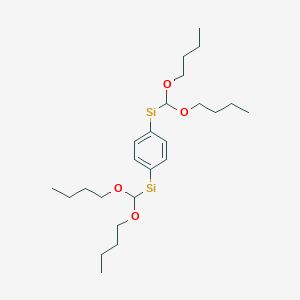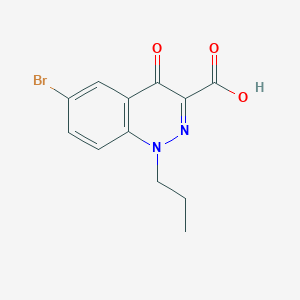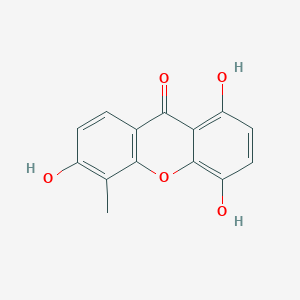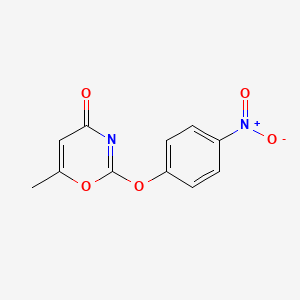
1-tert-Butyl-2,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2,3,5-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2,3,5-trimethylbenzene can be synthesized through Friedel-Crafts alkylation reactions. One common method involves the reaction of 1,2,3-trimethylbenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-2,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1-tert-Butyl-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for potential pharmaceutical uses.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2,3,5-trimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or oxidizing agents. The tert-butyl and methyl groups influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions on the ring . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: Similar structure but with one less methyl group.
5-tert-Butyl-1,2,3-trimethylbenzene: Similar structure but with different positions of the methyl groups.
Uniqueness: 1-tert-Butyl-2,3,5-trimethylbenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and physical properties. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s behavior in various chemical reactions .
Properties
CAS No. |
61248-72-4 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
1-tert-butyl-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H20/c1-9-7-10(2)11(3)12(8-9)13(4,5)6/h7-8H,1-6H3 |
InChI Key |
CGEUNQICBGDUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)


![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)

methylsilane](/img/structure/B14585827.png)
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
